molecular formula C32H37N4S+ B1170573 Sybr green I CAS No. 163795-75-3

Sybr green I

Cat. No.: B1170573
CAS No.: 163795-75-3
M. Wt: 509.7
InChI Key: CGNLCCVKSWNSDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SYBR Green I is an asymmetrical cyanine dye used primarily as a nucleic acid stain in molecular biology. It is known for its high sensitivity in detecting double-stranded DNA, making it a valuable tool in various biochemical and molecular biology applications .

Properties

IUPAC Name

N,N-dimethyl-N'-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]-N'-propylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37N4S/c1-5-20-35(22-13-21-33(2)3)31-23-25(24-32-34(4)29-18-11-12-19-30(29)37-32)27-16-9-10-17-28(27)36(31)26-14-7-6-8-15-26/h6-12,14-19,23-24H,5,13,20-22H2,1-4H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNLCCVKSWNSDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCCN(C)C)C1=[N+](C2=CC=CC=C2C(=C1)C=C3N(C4=CC=CC=C4S3)C)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CCCN(C)C)C1=[N+](C2=CC=CC=C2C(=C1)/C=C/3\N(C4=CC=CC=C4S3)C)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37N4S+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178918-96-2
Record name 2-[[3-(Dimethylamino)propyl]propylamino]-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-1-phenylquinolinium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178918-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

SYBR Green I is typically synthesized through a series of chemical reactions involving the condensation of specific aromatic compounds. The dye is often supplied as a 10,000X concentrate in dimethyl sulfoxide (DMSO) for laboratory use . Industrial production methods involve large-scale synthesis and purification processes to ensure high purity and concentration.

Chemical Reactions Analysis

Fluorescence Enhancement and DNA Binding Mechanisms

SYBR Green I (SG) exhibits a >1,000-fold fluorescence increase upon binding to double-stranded DNA (dsDNA), with emission at 520 nm (λmax) after excitation at 497 nm . Key binding modes include:

  • Minor groove interaction : Stabilized by van der Waals forces and hydrogen bonding .

  • Intercalation : SG inserts between DNA base pairs, particularly in AT-rich regions .

  • Electrostatic stabilization : Positively charged SG molecules interact with negatively charged DNA phosphate backbones .

In free solution, SG’s fluorescence is quenched due to intramolecular motions, which are restricted upon DNA binding . This restriction reduces non-radiative decay, enhancing fluorescence quantum yield .

Viscosity and Solvent Effects

SG’s fluorescence is highly viscosity-dependent. In 100% glycerol, fluorescence increases ~200-fold compared to water, making it a potential viscosity probe . Polar solvents like DMSO reduce fluorescence by destabilizing SG-DNA complexes .

SolventFluorescence Increase (vs. Water)Key Observation
Water1xBaseline fluorescence
50% Glycerol~50xPartial motion restriction
100% Glycerol~200xFull intramolecular damping
Data from .

Reaction Optimization in PCR

SG’s performance in quantitative PCR (qPCR) depends on buffer composition and magnesium concentration:

Table 1: Buffer Optimization for this compound qPCR

ComponentOptimal ConcentrationFunction
Tris-HCl (pH 8.5)100 mMStabilizes pH and DNA-SG complexes
KCl500 mMReduces nonspecific primer binding
MgCl22 mMEnhances Taq polymerase activity and SG binding
Triton X-1001.5%Reduces surface tension, improves mixing

Elevated MgCl2 (3 mM) increases primer-dimer artifacts, while lower concentrations (1.5 mM) reduce amplification efficiency .

Competitive Binding and Interference

SG’s DNA affinity is modulated by competitors:

  • Hoechst 33258 : A minor groove binder that displaces SG, reducing fluorescence by ~40% at equimolar concentrations .

  • Ethidium bromide : Competes for intercalation sites but is less efficient than SG .

CompetitorBinding SiteFluorescence Reduction (%)
Hoechst 33258Minor groove40
Ethidium bromideIntercalation25
Data from .

Stability and Degradation

ConditionStability Outcome
pH 8.5Stable for 30 cycles
pH 9.0Partial degradation (20% loss)
100°C (10 min)Complete denaturation
Data from .

Comparison with Related Dyes

SG outperforms other cyanine dyes in fluorescence enhancement and PCR compatibility:

DyeRFE* (vs. SG)PCR Efficiency (%)
This compound1.095–100
PicoGreen0.885–90
SYTO-90.675–80
RFE: Relative Fluorescence Enhancement .

Structural Insights

SG’s structure (C32H37N4S+) features a benzothiazole-quinolinium scaffold, enabling π-π stacking with DNA bases and electrostatic interactions . The dimethylamino and propyl groups enhance solubility and minor groove fit .

This compound’s chemical reactivity is defined by its multifactorial DNA binding, environmental sensitivity, and optimized use in molecular assays. Its design balances fluorescence efficiency with practical stability, making it indispensable in real-time PCR and nucleic acid detection.

Scientific Research Applications

SYBR Green I is widely used in various scientific research applications:

Comparison with Similar Compounds

Biological Activity

Introduction

SYBR Green I is a proprietary unsymmetrical cyanine dye widely utilized in molecular biology for the detection and quantification of nucleic acids. Its high sensitivity and specificity make it a preferred choice for various applications, including real-time PCR, gel electrophoresis, and assays for detecting DNA damage. This article explores the biological activity of this compound, highlighting its mechanisms, applications, case studies, and research findings.

This compound binds selectively to double-stranded DNA (dsDNA), resulting in a fluorescence enhancement of approximately 800 to 1000-fold upon binding. This property allows for sensitive detection in various assays. The dye exhibits high quantum yield (0.8) and can be excited by light sources around 488 nm and 254 nm, making it compatible with multiple detection systems, including argon-ion lasers and UV light sources .

Properties of this compound

PropertyDescription
Fluorescence Enhancement 800-1000 fold upon binding to dsDNA
Quantum Yield 0.8
Excitation Wavelengths ~488 nm and ~254 nm
Compatibility Compatible with Taq polymerase and reverse transcriptase

Real-Time PCR

This compound is extensively used in real-time PCR assays due to its ability to monitor DNA amplification in real time without interfering with the enzymatic reactions. A study demonstrated the development of a this compound-based RT-PCR assay for detecting Bovine Coronavirus (BCoV), achieving high specificity and sensitivity with a detection limit of 10 copies per reaction .

Gel Electrophoresis

In gel electrophoresis, this compound provides brighter signals and lower background fluorescence compared to traditional dyes like ethidium bromide. This allows for the visualization of DNA ladders from fewer apoptotic cells, making it particularly useful in apoptosis studies .

Detection of DNA Damage

This compound is as sensitive as tritiated thymidine for detecting DNA damage. It facilitates the assessment of DNA integrity without the use of radioactivity, which is a significant advantage in laboratory settings .

Study on Antimalarial Compounds

A study assessed the efficacy of this compound in screening antimalarial compounds by quantifying parasite DNA directly. The results indicated that competing agents could interfere with this compound binding, leading to potential inaccuracies in readouts unless excess peptides were removed .

COVID-19 Detection

Another significant application was illustrated in a study developing a cost-effective SYBR Green-based RT-qPCR assay for SARS-CoV-2 detection. The assay demonstrated reliable analytical sensitivity with low cycle threshold (Ct) values, confirming its utility in clinical diagnostics during the pandemic .

Research Findings

  • Sensitivity Comparisons : this compound has been shown to be at least ten times more sensitive than ethidium bromide when detecting DNase activity using gel-based assays .
  • Mutagenicity : In Ames tests comparing mutagenicity, this compound was found to be much less mutagenic than ethidium bromide, making it a safer alternative for laboratory use .
  • Versatility : The dye is compatible with various electrophoresis platforms, including native and denaturing agarose gels, polyacrylamide gels, and capillary electrophoresis .

Q & A

Q. How does SYBR Green I function in real-time PCR, and what are its primary limitations?

this compound binds to double-stranded DNA (dsDNA) via intercalation and surface binding, with fluorescence increasing significantly at dye/base pair ratios (dbprs) above ~0.15 due to surface binding . While cost-effective and versatile, its lack of specificity for target DNA can lead to false signals from non-specific products (e.g., primer dimers) . To mitigate this, post-PCR melt curve analysis is essential to verify product specificity by distinguishing target amplicons (higher Tm) from non-specific products (lower Tm) .

Q. What critical steps should be taken during primer design for this compound-based assays?

Primers must be optimized to minimize secondary structures and dimerization. Key parameters include:

  • Tm consistency : Ensure primers have similar melting temperatures (e.g., 58–62°C).
  • Amplicon length : 80–200 bp to maximize fluorescence efficiency .
  • Specificity validation : Use in silico tools (e.g., NCBI Primer-BLAST) to check for off-target binding. Post-run melt curve analysis and gel electrophoresis are mandatory to confirm specificity .

Q. Why is melt curve analysis indispensable in this compound assays?

Melt curves differentiate target amplicons from non-specific products based on Tm differences. For example, primer dimers typically melt at lower temperatures (~70–75°C) compared to target DNA (~80–85°C) . This step is critical for validating data integrity, especially in complex templates like genomic DNA .

Advanced Research Questions

Q. How can conflicting data arise from this compound’s dual binding modes (intercalation vs. surface binding), and how should researchers address this?

this compound transitions from intercalation (low dbprs) to surface binding (dbprs >0.15), with fluorescence only surging in the latter phase . Discrepancies in quantification may occur if dbprs vary between samples. To resolve this:

  • Standardize DNA input concentrations.
  • Use calibration curves with known DNA quantities.
  • Validate with orthogonal methods (e.g., PicoGreen for absolute quantification) .

Q. What experimental adjustments are needed when this compound inhibits DNA polymerase activity?

High this compound concentrations (>0.2×) can inhibit polymerases. Optimize by:

  • Titrating dye concentration (e.g., 0.1–0.2×) .
  • Using polymerase variants resistant to inhibition (e.g., hot-start enzymes).
  • Including buffer additives like BSA or betaine to stabilize polymerase activity .

Q. How can this compound assays be optimized for detecting low-abundance targets without compromising specificity?

  • Pre-amplification : Use nested PCR or digital PCR for rare targets.
  • Enhanced detection : Increase cycle numbers (e.g., 45–50 cycles) with stringent baseline thresholds.
  • Contamination control : Include uracil-N-glycosylase (UNG) to prevent carryover contamination .

Q. What methodologies resolve discrepancies in this compound-based genotyping studies?

Early reports of this compound genotyping were contested due to inconsistent heteroduplex detection . For reliable results:

  • Use high-resolution melt (HRM) analysis with controlled ramp rates (0.1–0.2°C/s).
  • Validate with sequencing or probe-based assays (e.g., TaqMan) .

Methodological Considerations Table

ParameterOptimal RangeImpact on AssayReference
Dye concentration0.1–0.2×Balances fluorescence and polymerase inhibition
Primer Tm58–62°CReduces non-specific binding
Amplicon length80–200 bpMaximizes fluorescence efficiency
Mg²⁺ concentration1.5–3.0 mMStabilizes DNA-dye interaction

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.